Scopolin

Übersicht

Beschreibung

Scopoline, also known as hyoscine, is a tropane alkaloid that is naturally found in various plants of the Solanaceae family, such as Scopolia, Hyoscyamus, and Datura. It is widely recognized for its anticholinergic properties and has been used in medicine for its ability to treat motion sickness, postoperative nausea, and vomiting. Scopoline is also known for its psychoactive effects at higher doses, historically used in traditional medicine and rituals.

Wissenschaftliche Forschungsanwendungen

Scopoline has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of other tropane alkaloids and derivatives.

Biology: Studied for its effects on the nervous system and its role in plant defense mechanisms.

Medicine: Used to treat motion sickness, postoperative nausea, and vomiting. It is also being investigated for its potential antidepressant effects.

Industry: Utilized in the production of pharmaceuticals and as a research tool in neuropharmacology.

Wirkmechanismus

- These receptors play a crucial role in cholinergic signaling and parasympathetic nervous system function .

- Notably, scopolamine was the first drug offered commercially as a transdermal delivery system due to its dose-dependent adverse effects .

Target of Action

Mode of Action

Pharmacokinetics

Action Environment

Biochemische Analyse

Biochemical Properties

Scopoline plays a significant role in biochemical reactions by acting as a competitive inhibitor of muscarinic acetylcholine receptors (mAChRs) . It interacts with various enzymes, proteins, and biomolecules, including acetylcholine and muscarinic receptors. The nature of these interactions involves the binding of Scopoline to the mAChRs, thereby blocking the action of acetylcholine and inhibiting parasympathetic nervous system functions .

Cellular Effects

Scopoline affects various types of cells and cellular processes by influencing cell signaling pathways, gene expression, and cellular metabolism . It acts as a nonspecific muscarinic antagonist at all four muscarinic receptor sites (M1, M2, M3, and M4), leading to altered parasympathetic nervous system functions . This results in effects such as reduced glandular secretion, smooth muscle relaxation, and changes in heart rate .

Molecular Mechanism

The molecular mechanism of Scopoline involves its competitive antagonism of muscarinic acetylcholine receptors . By binding to these receptors, Scopoline inhibits the action of acetylcholine, leading to a decrease in parasympathetic nervous system activity . This inhibition affects various physiological processes, including smooth muscle contraction, glandular secretion, and heart rate regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Scopoline change over time due to its stability and degradation . Scopoline is known to have a half-life of approximately 5 hours and is metabolized in the liver by the enzyme CYP3A4 . Long-term studies have shown that Scopoline can induce neurobehavioral alterations and changes in cellular function over extended periods .

Dosage Effects in Animal Models

The effects of Scopoline vary with different dosages in animal models . At low doses, Scopoline can cause mild cognitive impairments and changes in locomotor activity . At higher doses, it can induce significant neurobehavioral alterations, including anxiety-like behaviors and decreased serotonin levels . Toxic effects at high doses include severe cognitive impairments and disruptions in cholinergic transmission .

Metabolic Pathways

Scopoline is involved in various metabolic pathways, primarily in the liver . It is metabolized by the enzyme CYP3A4, which converts it into inactive metabolites that are excreted by the kidneys . The metabolic pathway of Scopoline also involves interactions with other enzymes and cofactors that influence its metabolic flux and metabolite levels .

Transport and Distribution

Scopoline is transported and distributed within cells and tissues through various mechanisms . It can cross the blood-brain barrier and is distributed throughout the central nervous system . Scopoline interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues .

Subcellular Localization

The subcellular localization of Scopoline is primarily within the cytoplasm and the central nervous system . It is known to accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its effects on cellular function . Post-translational modifications and targeting signals play a role in directing Scopoline to these specific subcellular locations .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Scopoline can be synthesized through several methods, including the extraction from natural sources and chemical synthesis. The extraction process typically involves isolating the alkaloid from plants like Scopolia japonica. The chemical synthesis of scopoline involves the esterification of scopine with tropic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, and the product is purified through crystallization.

Industrial Production Methods: Industrial production of scopoline often relies on large-scale cultivation of plants like Duboisia myoporoides and Duboisia leichhardtii. These plants are rich in tropane alkaloids, and the extraction process involves several steps, including maceration, filtration, and purification. Advanced biotechnological methods, such as the use of genetically transformed hairy root cultures, have also been explored to optimize the production of scopoline, although they are not yet competitive with traditional methods.

Analyse Chemischer Reaktionen

Types of Reactions: Scopoline undergoes various chemical reactions, including:

Oxidation: Scopoline can be oxidized to form scopoline N-oxide using oxidizing agents like hydrogen peroxide.

Reduction: Reduction of scopoline can yield scopine, a related tropane alkaloid.

Substitution: Scopoline can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acid chlorides.

Major Products:

Oxidation: Scopoline N-oxide.

Reduction: Scopine.

Substitution: Various scopoline derivatives depending on the substituent introduced.

Vergleich Mit ähnlichen Verbindungen

Atropine: Another tropane alkaloid with anticholinergic properties, used to treat bradycardia and as a pre-anesthetic.

Hyoscyamine: Similar to scopoline but with more pronounced peripheral effects, used to treat gastrointestinal disorders.

Cocaine: A tropane alkaloid with stimulant properties, used as a local anesthetic and recreational drug.

Scopoline’s unique balance of central and peripheral effects, along with its diverse applications, make it a valuable compound in both medical and research settings.

Eigenschaften

CAS-Nummer |

487-27-4 |

|---|---|

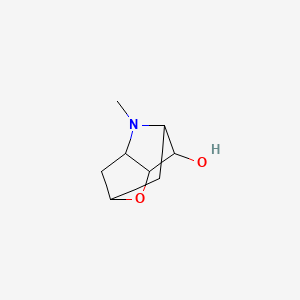

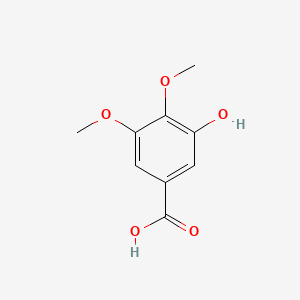

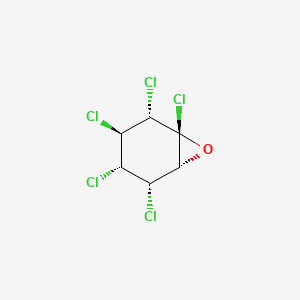

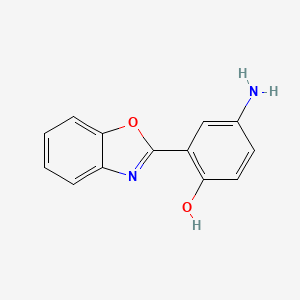

Molekularformel |

C8H13NO2 |

Molekulargewicht |

155.19 g/mol |

IUPAC-Name |

(4S)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol |

InChI |

InChI=1S/C8H13NO2/c1-9-5-2-4-3-6(9)8(11-4)7(5)10/h4-8,10H,2-3H2,1H3/t4?,5?,6?,7-,8?/m0/s1 |

InChI-Schlüssel |

MEGPURSNXMUDAE-IKTQEEBSSA-N |

SMILES |

CN1C2CC3CC1C(C2O)O3 |

Isomerische SMILES |

CN1C2CC3CC1C([C@H]2O)O3 |

Kanonische SMILES |

CN1C2CC3CC1C(C2O)O3 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Scopoline?

A: Scopoline has a molecular formula of C8H13NO2 and a molecular weight of 155.19 g/mol. [, , , , ]

Q2: Can you describe the unique structural features of Scopoline?

A: Scopoline is a structurally distorted tropane alkaloid. It features a three-ring system with a 7β-hydroxytropane configuration. This unique structure arises from the intramolecular cyclization of its isomer, Scopine, which breaks the original epoxy group and forms a new ether bridge. []

Q3: How is the structure of Scopoline confirmed using spectroscopic techniques?

A: Proton (1H) and Carbon-13 (13C) Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in fully assigning the spectral data for Scopoline and its derivatives, confirming its structure and providing insights into the C-6 configuration of its derivatives. [] Additionally, microwave spectroscopy studies in a supersonic jet expansion provided the first description of the distorted tropane ring in the gas phase. []

Q4: How does Scopoline exist in the gas phase?

A: Research shows that Scopoline exists predominantly as a single, stable conformer in the gas phase. This was confirmed using Fourier transform microwave spectroscopy within a pulsed supersonic jet. []

Q5: Can Scopoline be synthesized, and what are some notable derivatives?

A: Yes, Scopoline can be synthesized through various methods. One approach involves a concise route starting from 8-oxabicyclo[3.2.1]oct-6-en-3-ones, ultimately leading to functionalized Scopolines and related cage molecules. [] A notable derivative is Scopolamine N-oxide, synthesized and found to exhibit significant Acetylcholine esterase (AChE) inhibitory activity. []

Q6: How does the presence of a hydroxyl group influence the structure of Scopoline?

A: The hydroxyl group in Scopoline forms an intramolecular hydrogen bond with the nitrogen atom (O-H⋅⋅⋅N). This interaction stabilizes the molecule and forces the N-methyl group into a less stable axial conformation. []

Q7: What are the known biological activities of Scopoline and its derivatives?

A: Scopoline derivatives, particularly those synthesized from Datura innoxia, have shown promising acetylcholine esterase (AChE) and protease inhibitory activities. [] Scopoline itself has not demonstrated significant activity against these enzymes.

Q8: Are there any agricultural applications for Scopoline or related compounds?

A: Research suggests that Scopoline, as a coumarin found in sunflowers, may play a role in the plant's defense mechanisms against microorganisms, insects, and parasitic plants. This finding suggests potential applications in developing resistant sunflower varieties or in crop protection strategies. []

Q9: What analytical techniques are commonly used for the detection and quantification of Scopoline?

A: Various analytical methods are employed to study Scopoline. These include gas chromatography-mass spectrometry (GC-MS) for detection in biological samples, [, ] high-performance liquid chromatography (HPLC) for separation and quantification, [, ] and thin-layer chromatography (TLC) coupled with UV spectroscopy for identification and characterization. []

Q10: How is direct analysis in real time mass spectrometry (DART-MS) used in Scopoline research?

A: DART-MS has proven valuable in rapidly identifying and differentiating plant species, including those containing Scopoline, based on the unique chemical fingerprints of their seeds. This high-throughput technique analyzes seeds in their native form, eliminating the need for solvent extraction. []

Q11: Has Scopoline been detected in aged cognac, and what is its significance?

A: Research has identified Scopoline among other heterosides in aged cognac, originating from the wooden barrels used for aging. This finding highlights the complex chemical interactions between the cognac and the wood, contributing to the beverage's evolving flavor profile during maturation. []

Q12: What is known about the metabolism of Scopolamine, a related compound, in the human body?

A: Studies indicate that approximately 34% of transdermally administered Scopolamine is excreted in urine. [] A significant portion of this excreted Scopolamine (79%) exists in conjugated forms, primarily with glucuronic acid and/or sulfuric acid, while the remaining 21% is excreted in its unbound form. []

Q13: What are some promising areas for future research on Scopoline?

A: Future research could explore the potential of Scopoline derivatives as therapeutic agents, particularly in the context of neurodegenerative diseases like Alzheimer’s disease. [] Investigating the structure-activity relationships of novel Scopoline analogs could lead to the development of compounds with improved potency, selectivity, and safety profiles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

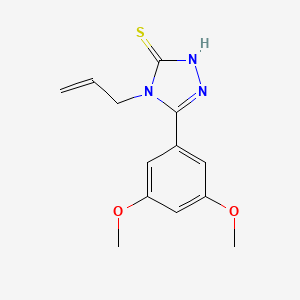

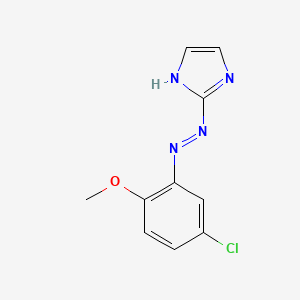

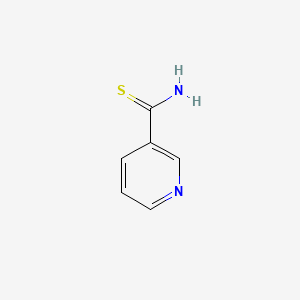

![Methyl 2-[[8-(furan-2-yl)-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl]sulfanyl]acetate](/img/structure/B1219655.png)